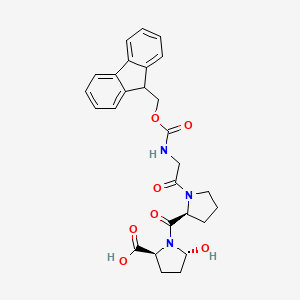

Fmoc-Gly-Pro-Hyp-OH

Vue d'ensemble

Description

Fmoc-Gly-Pro-Hyp-OH: is a tripeptide composed of glycine, proline, and hydroxyproline, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the glycine residue. This compound is commonly used in peptide synthesis, particularly in the preparation of collagen model peptides due to its structural similarity to collagen .

Applications De Recherche Scientifique

Structural Characteristics

Fmoc-Gly-Pro-Hyp-OH is a derivative of glycine, proline, and hydroxyproline, featuring a fluorenylmethyloxycarbonyl (Fmoc) protective group. The presence of hydroxyproline is crucial as it contributes to the stability and structural integrity of collagen-like peptides. The compound exhibits a polyproline II helical conformation, which is essential for mimicking natural collagen structures.

Hydrogel Formation

One of the most prominent applications of this compound is its ability to form hydrogels through self-assembly. When coassembled with other peptides like Fmoc-Phe-Phe, it produces hybrid hydrogels with enhanced mechanical properties:

- Mechanical Properties : The hybrid hydrogels formed from this compound and Fmoc-Phe-Phe demonstrate significantly improved mechanical rigidity compared to their individual components. For instance, the 2:1 ratio of Fmoc-Phe-Phe to this compound results in a storage modulus approximately three times higher than that of pure Fmoc-Phe-Phe hydrogels .

- Structural Features : The coassembly leads to the formation of twisted helical fibrils that mimic the natural structure of collagen. These fibrils are characterized by polyproline II conformations, which are vital for biological functions such as tissue regeneration .

Collagen Mimetic Applications

This compound serves as a building block for synthetic collagen-like materials:

- Tissue Engineering : The ability of this peptide to form stable hydrogels makes it an excellent candidate for scaffolding in tissue engineering applications. Its structural similarity to collagen allows for better cell adhesion and proliferation, essential for tissue regeneration .

- Drug Delivery Systems : The hydrogels can be utilized as carriers for drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents. The controlled release properties of these hydrogels can enhance the efficacy of drugs while minimizing side effects .

Biochemical Studies

In biochemical research, this compound has been employed to study peptide interactions and conformational dynamics:

- Spectroscopic Analysis : Techniques such as circular dichroism (CD) spectroscopy have been used to analyze the secondary structure of hydrogels formed by this compound. These studies reveal transitions in helical structures that are crucial for understanding peptide behavior in biological environments .

- Self-Assembly Mechanisms : Research has demonstrated that the self-assembly process is driven by aromatic interactions mediated by the Fmoc groups, leading to distinct structural features in hybrid materials .

Case Studies

Several studies illustrate the practical applications of this compound:

Mécanisme D'action

Target of Action

Fmoc-Gly-Pro-Hyp-OH is a tripeptide that is primarily used in the synthesis of collagen model peptides (CMPs) . The primary targets of this compound are the amino acids in the collagen structure, specifically the Pro-Hyp-Gly motif, which is the most common natural repeat unit within collagen .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The this compound tripeptide plays a crucial role in the synthesis of collagen model peptides (CMPs). The Pro-Hyp-Gly motif is the most common natural repeat unit within collagen, and thus, it is also the most common motif used within CMPs . The effective synthesis of CMPs with at least seven repeat units of Pro-Hyp-Gly is an important goal in understanding the factors that influence the structure of collagen .

Pharmacokinetics

The Fmoc group can be rapidly removed by base, which may impact the compound’s bioavailability .

Result of Action

The result of the action of this compound is the efficient synthesis of collagen model peptides (CMPs). The silyl ether protecting group prevents undesired side reactions during the CMP synthesis, thereby facilitating purification and allowing for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the Fmoc group is rapidly removed by base, so the pH of the environment can affect the rate of this reaction . Additionally, the compound should be kept dry in a freezer to maintain its stability .

Analyse Biochimique

Biochemical Properties

Fmoc-Gly-Pro-Hyp-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of hydrogen bonds and π–π stacking of the fluorenyl moieties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-Gly-Pro-Hyp-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid (glycine) to a solid support resin. The Fmoc protecting group is then removed using a base such as piperidine, allowing the next amino acid (proline) to be coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This process is repeated for the hydroxyproline residue .

Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .

Analyse Des Réactions Chimiques

Types of Reactions: : Fmoc-Gly-Pro-Hyp-OH can undergo various chemical reactions, including:

Oxidation: The hydroxyproline residue can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the peptide’s functional groups.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyproline can yield hydroxyproline derivatives, while substitution reactions can introduce new functional groups to the peptide .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Pro-Hyp-Gly-OH: Another tripeptide with a similar structure but different sequence.

Fmoc-Gly-Pro-Hyp(TBDPS)-OH: A derivative with a tert-butyldiphenylsilyl (TBDPS) protecting group on the hydroxyproline residue.

Uniqueness: : Fmoc-Gly-Pro-Hyp-OH is unique due to its specific sequence and the presence of the hydroxyproline residue, which imparts distinct structural and functional properties. Its ability to form stable collagen-like structures makes it particularly valuable in research and industrial applications .

Activité Biologique

Fmoc-Gly-Pro-Hyp-OH is a synthetic peptide that mimics the collagen structure, specifically incorporating the amino acids glycine (Gly), proline (Pro), and hydroxyproline (Hyp). This compound has garnered attention in biomedical research due to its potential applications in tissue engineering, drug delivery, and as a model for studying collagen-related biological processes. This article explores the biological activity of this compound, highlighting its structural properties, interactions with biological systems, and implications for therapeutic applications.

Structural Characteristics

This compound features a Fmoc (9-fluorenylmethoxycarbonyl) protective group that enhances its solubility and stability. The peptide adopts a left-handed polyproline II helical conformation, which is significant for its biological activity and interaction with collagen fibers.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C27H29N3O7 |

| Molecular Weight | 485.54 g/mol |

| Conformation | Left-handed polyproline II |

| Solubility | Soluble in DMSO and water |

Collagen Mimicry

The incorporation of hydroxyproline in this compound is crucial for mimicking the stability and structural integrity of native collagen. Hydroxyproline plays a vital role in stabilizing collagen triple helices through hydrogen bonding, enhancing the overall mechanical properties of collagenous tissues. Research indicates that Fmoc-Gly-Pro-Hyp can form hydrogels that exhibit mechanical properties similar to those of natural collagen matrices, making it suitable for applications in tissue engineering .

Hydrogel Formation

Studies have shown that this compound can coassemble with other peptides to form hydrogels. For example, when combined with Fmoc-Phe-Phe, these peptides create a hybrid hydrogel characterized by improved mechanical strength and stability compared to individual components. This coassembly is driven by aromatic interactions facilitated by the Fmoc groups, leading to the formation of twisted helical fibrils .

Case Study: Hydrogel Kinetics

In a study examining the kinetics of hydrogel formation, it was observed that the hybrid systems formed stable gels within varying timeframes depending on the concentration ratios of the peptides. For instance:

- 1:1 Ratio : Gelation occurred within 15 minutes.

- 2:1 Ratio : Gelation was complete within 10 minutes.

- 1:2 Ratio : Required approximately 75 minutes for gelation to occur.

These findings suggest that the mechanical properties and gelation kinetics can be tuned by adjusting the concentrations of this compound relative to other components .

Cell Adhesion and Migration

Research has indicated that peptides like Fmoc-Gly-Pro-Hyp can influence cell behavior, particularly in adhesion and migration processes relevant to wound healing and tissue regeneration. The presence of hydroxyproline enhances cell adhesion through integrin-mediated pathways, promoting cellular responses necessary for tissue repair .

Implications for Drug Delivery

The ability of this compound to form stable hydrogels opens avenues for drug delivery systems. These hydrogels can encapsulate therapeutic agents, providing controlled release profiles that are essential for effective treatment regimens .

Propriétés

IUPAC Name |

(2S,5R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-5-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O7/c31-23-12-11-22(26(34)35)30(23)25(33)21-10-5-13-29(21)24(32)14-28-27(36)37-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGVGGAHJIWHRV-RJGXRXQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C(CCC5O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5[C@@H](CC[C@H]5O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.